2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol
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Overview
Description
“2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol” is a chemical compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The compound has a molecular weight of 126.16 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The InChI string for the compound is InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3
. This provides a detailed description of the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound has a number of computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 38 Ų and a complexity of 87.1 .
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing compounds with structures related to "2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol." For instance, Nayak and Poojary (2019) explored the synthesis of a compound through the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde. This process yielded a product characterized by various spectroscopic techniques, demonstrating the compound's potential inhibitory action against human prostaglandin reductase (PTGR2) (Nayak & Poojary, 2019).
Potential Biological Activities
Research has also delved into the potential biological activities of these compounds. For example, Asegbeloyin et al. (2014) synthesized N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing potent activity against HL-60 human promyelocytic leukemia cells and some bacteria and yeasts (Asegbeloyin et al., 2014).
Catalysis and Synthesis of Heterocycles
Several studies have reported the use of related compounds in catalysis and the synthesis of diverse heterocycles, highlighting their versatility in organic synthesis. For instance, Al-Matar et al. (2010) described a green, solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, showcasing the efficiency and environmental friendliness of these approaches (Al-Matar et al., 2010).
Synthesis of Polyfunctionalized Compounds
The synthesis of polyfunctionalized compounds using related methodologies has been of significant interest. This is demonstrated by Rahmouni et al. (2014), who synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the potential for creating complex molecules with diverse functional groups (Rahmouni et al., 2014).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . These compounds may interact with key enzymes or proteins in the parasites, disrupting their normal functions and leading to their death.
Mode of Action
It’s worth noting that related pyrazole derivatives have shown to interact with their targets in a way that disrupts the normal functioning of the parasites
Biochemical Pathways
Related pyrazole derivatives have been found to interfere with the life cycle of parasites, affecting their ability to reproduce and survive . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.
Result of Action
Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting that they may induce cellular changes that lead to the death of the parasites .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYUPJKMGKFHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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